N-(5-benzoyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Adenosine receptor pharmacology Thiazole medicinal chemistry Structure-activity relationship

N-(5-benzoyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide (CAS 895474-09-6) is a synthetic, small-molecule thiazole derivative (molecular formula C₂₅H₁₉FN₂O₄S₂; molecular weight 494.6 g/mol). It features a 2-amino-5-benzoyl-4-phenylthiazole core linked via a propanamide spacer to a 4-fluorophenylsulfonyl moiety.

Molecular Formula C25H19FN2O4S2
Molecular Weight 494.56
CAS No. 895474-09-6
Cat. No. B2585166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzoyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
CAS895474-09-6
Molecular FormulaC25H19FN2O4S2
Molecular Weight494.56
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4
InChIInChI=1S/C25H19FN2O4S2/c26-19-11-13-20(14-12-19)34(31,32)16-15-21(29)27-25-28-22(17-7-3-1-4-8-17)24(33-25)23(30)18-9-5-2-6-10-18/h1-14H,15-16H2,(H,27,28,29)
InChIKeyUHPFUYDABRBLEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-benzoyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide (CAS 895474-09-6): Chemical Identity, Physicochemical Profile, and Sourcing Context


N-(5-benzoyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide (CAS 895474-09-6) is a synthetic, small-molecule thiazole derivative (molecular formula C₂₅H₁₉FN₂O₄S₂; molecular weight 494.6 g/mol) [1]. It features a 2-amino-5-benzoyl-4-phenylthiazole core linked via a propanamide spacer to a 4-fluorophenylsulfonyl moiety [1]. This compound is listed in the PubChem (CID 16799525) and ZINC (ZINC000100901945) databases but, as of the latest ChEMBL release, has no registered bioactivity [2]. It belongs to a broader family of 2-substituted-5-benzoyl-4-phenylthiazole derivatives that have been explored for adenosine A₁ receptor antagonism and antibacterial applications [3].

Why Generic Substitution Is Precluded for N-(5-benzoyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide in Structure-Activity Studies


Within the 2-amino-5-benzoyl-4-phenylthiazole series, substitution at the exocyclic 2-amino position is the primary driver of pharmacological selectivity and potency [1]. Published data demonstrate that acylation of this amino group (e.g., benzoylamino derivative 16m) yields nanomolar adenosine A₁ receptor antagonists (Ki = 4.83 nM at rat A₁), whereas the unsubstituted 2-amino scaffold is essentially inactive [1]. The target compound replaces the acyl group of the prototypical adenosine A₁ ligands with a 3-((4-fluorophenyl)sulfonyl)propanamide side chain, which introduces a sulfonyl hydrogen-bond acceptor geometry, altered lipophilicity (XLogP3 = 4.8), and a distinct conformational profile (8 rotatable bonds) [2]. These structural divergences make it impossible to infer binding affinity, selectivity, or pharmacokinetic behavior from the adenosine A₁ antagonist congeners. Investigators requiring a thiazole-based probe with the specific sulfonylpropanamide pharmacophore cannot substitute a simple 2-acylamino analog without fundamentally altering the molecular recognition properties of the compound [1][2].

Quantitative Differentiation Evidence for N-(5-benzoyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide Versus Close Structural Analogs


2-Amino Substituent Class Distinction: Sulfonylpropanamide Versus Acylamino in the Adenosine A₁ Antagonist Series

The target compound carries a 3-((4-fluorophenyl)sulfonyl)propanamide group at the thiazole 2-amino position, which is structurally distinct from the acylamino substitutions required for adenosine A₁ receptor antagonism. The benchmark compound 2-benzoylamino-5-p-methylbenzoyl-4-phenylthiazole (16m) achieved Ki = 4.83 nM at rat A₁ receptors and Ki = 57.4 nM at human A₁ receptors, whereas the unsubstituted 2-amino scaffold exhibited negligible binding [1]. The sulfonyl group in the target compound introduces a tetrahedral sulfur center with two S=O hydrogen-bond acceptors, fundamentally differing from the planar amide carbonyl of the acyl series. This structural distinction means the target compound is expected to display a divergent selectivity profile and cannot serve as a direct replacement for the adenosine A₁ antagonist leads [1].

Adenosine receptor pharmacology Thiazole medicinal chemistry Structure-activity relationship

Physicochemical Differentiation: Lipophilicity (XLogP3) and Hydrogen-Bond Acceptor Count Versus the Parent 2-Amino Scaffold

The target compound possesses a computed XLogP3 of 4.8, driven by the 4-fluorophenylsulfonyl and 5-benzoyl substituents, compared with an estimated XLogP3 of approximately 3.5 for the unsubstituted 2-amino-5-benzoyl-4-phenylthiazole scaffold [1][2]. The sulfonyl group contributes two additional hydrogen-bond acceptor sites, increasing the total acceptor count to 7 versus 5 for the parent scaffold [1]. This lipophilicity increase of ~1.3 log units corresponds to a roughly 20-fold higher predicted octanol-water partition coefficient, which would substantially alter membrane permeability, plasma protein binding, and metabolic clearance if the compound were advanced into cellular or in vivo studies [1].

Computational chemistry Drug-likeness prediction Physicochemical profiling

Rotatable Bond Count as a Conformational Flexibility Discriminator Within the 5-Benzoyl-4-phenylthiazole Series

The target compound contains 8 rotatable bonds, which is 2–3 more than the typical 2-acylamino-5-benzoyl-4-phenylthiazole adenosine A₁ antagonists (e.g., compound 16m, approximately 5–6 rotatable bonds) [1]. The additional torsional degrees of freedom arise from the propanamide linker (–CH₂–CH₂–C(=O)–) between the thiazole 2-amino group and the 4-fluorophenylsulfonyl moiety [1]. Higher rotatable bond count generally correlates with increased entropic penalty upon target binding and potentially lower oral bioavailability [2]. This metric provides a quantifiable structural differentiation that influences both computational docking campaigns and the compound's developability profile.

Conformational analysis Molecular flexibility Entropic binding penalty

Defined Application Scenarios for N-(5-benzoyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide Based on Available Differentiation Evidence


Chemical Probe Development for Non-Adenosine A₁ Targets Requiring the 4-Fluorophenylsulfonylpropanamide Pharmacophore

Because the 2-acylamino-5-benzoyl-4-phenylthiazole series is firmly established as an adenosine A₁ antagonist scaffold (Ki range 4.83–100+ nM), the substitution of the acylamino group with a 3-((4-fluorophenyl)sulfonyl)propanamide chain fundamentally redirects the compound's pharmacological trajectory [1]. This compound can serve as a starting point for medicinal chemistry campaigns targeting receptors or enzymes where the sulfonyl group provides a key interaction motif (e.g., sulfonamide-binding carbonic anhydrases, sulfonylurea receptors, or serine proteases). Its higher lipophilicity (XLogP3 = 4.8) makes it particularly suited for targets in the central nervous system or intracellular compartments [2].

Physicochemical Reference Standard for Thiazole-Sulfonamide Hybrid Library Design

The compound's computed properties—XLogP3 = 4.8, 7 hydrogen-bond acceptors, molecular weight 494.6 g/mol, and topological polar surface area 130 Ų—represent a measurable departure from classical drug-like space (Rule of Five) [1]. It can be used as a reference standard in chromatographic method development (HPLC logP determination) and as a boundary marker in combinatorial library design to assess the impact of sulfonylpropanamide incorporation on the physicochemical profile of thiazole-based screening collections [1].

Negative Control for Structure-Activity Relationship Studies in the Adenosine A₁ Receptor Program

Given that acylation of the 2-amino group is critical for adenosine A₁ affinity (validated by compound 16m, Ki = 4.83 nM), the target compound, which replaces the acyl group with a bulkier and electronically distinct sulfonylpropanamide moiety, can be employed as a negative control or selectivity probe in adenosine receptor binding assays [1]. Its inclusion in screening panels allows researchers to confirm that observed activity in novel thiazole derivatives is attributable to the 2-acylamino pharmacophore rather than the 5-benzoyl-4-phenylthiazole core alone [1].

Quote Request

Request a Quote for N-(5-benzoyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.